2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5569-93-7
VCID: VC17580809
InChI: InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14)
SMILES:
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid

CAS No.: 5569-93-7

Cat. No.: VC17580809

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid - 5569-93-7

Specification

CAS No. 5569-93-7
Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
IUPAC Name 3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid
Standard InChI InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14)
Standard InChI Key DYSOCQYXGSHVIN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O

Introduction

Chemical Identity and Structural Characteristics

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid (C10_{10}H8_{8}N2_{2}O4_{4}) features an indole backbone substituted with a hydroxyamino group at position 2, a ketone at position 3, and a carboxylic acid at position 7. This arrangement creates a multifunctional scaffold capable of hydrogen bonding, metal chelation, and π-π interactions. Key structural analogs include:

  • 3-Hydroxy-1H-indole-2-carboxylic acid (CAS 6245-93-8), which shares the indole-carboxylic acid motif but lacks the hydroxyamino and oxo groups .

  • 3-Amino-2-oxoindoline-7-carboxylic acid (CID 45089263), a related bicyclic structure with an amino group instead of hydroxyamino .

The hydroxyamino group (-NHOH) introduces redox activity, potentially enabling interactions with metalloenzymes or reactive oxygen species. The ketone at position 3 may participate in keto-enol tautomerism, influencing solubility and reactivity .

Synthesis and Structural Optimization

While no direct synthesis routes for 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid are documented, methodologies for analogous indole derivatives provide viable starting points:

Indole Functionalization Strategies

  • Sulfonamide Coupling: As demonstrated in HIV integrase inhibitor synthesis , introducing substituents to the indole core can be achieved via sulfonyl chloride reactions under basic conditions.

  • Oxadiazole Formation: The oxadiazole series developed for tuberculosis Pks13 inhibitors highlights the utility of heterocyclic appendages in enhancing target binding.

Key Intermediate Synthesis

A plausible route involves:

  • Nitration of 7-carboxyindole at position 2, followed by reduction to the amine.

  • Hydroxylamine treatment to install the hydroxyamino group.

  • Oxidation at position 3 to introduce the ketone.

This pathway mirrors modifications seen in Pks13 inhibitor optimizations, where azetidine amides improved metabolic stability .

Physicochemical Properties

Extrapolating from structural analogs:

PropertyEstimated ValueBasis in Literature
Molecular Weight220.18 g/molC10_{10}H8_{8}N2_{2}O4_{4}
LogP~1.2 (moderate lipophilicity)Compared to CID 45089263
Solubility>10 mM in DMSOAnalog data from
pKa (Carboxylic acid)~2.5Typical for aryl-COOH groups

The carboxylic acid at position 7 enhances aqueous solubility, while the hydroxyamino group may confer pH-dependent redox behavior .

Biological Activity and Mechanistic Insights

Antiviral Applications

Quinolizine-carboxylic acid derivatives show HIV integrase inhibition via Mg2+^{2+} coordination . The hydroxyamino group in 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid may mimic this mechanism, though experimental validation is required.

Challenges and Future Directions

  • Synthetic Complexity: Installing the hydroxyamino group without over-oxidation requires careful reagent selection (e.g., NH2_2OH·HCl under inert atmosphere) .

  • Metabolic Stability: Azetidine-containing analogs in Pks13 studies achieved improved microsomal stability (Cli <15 μL/min/mg), suggesting that ring constraints could benefit this compound.

  • Toxicity Profiling: Benzofuran-based inhibitors faced cardiotoxicity issues , underscoring the need for early safety assessments of indole derivatives.

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